Cas no 886851-29-2 (Ethyl 3-(1,3-thiazol-2-yl)benzoate)

Ethyl 3-(1,3-thiazol-2-yl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a thiazole heterocycle. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of bioactive molecules. The thiazole moiety enhances binding affinity in target interactions, while the ethyl ester group offers synthetic flexibility for further derivatization. Its well-defined chemical properties ensure consistent reactivity, making it suitable for cross-coupling reactions and heterocyclic modifications. The compound exhibits stability under standard handling conditions, facilitating its use in research and industrial processes. Its balanced lipophilicity and electronic effects contribute to its utility in drug discovery and material science applications.
Ethyl 3-(1,3-thiazol-2-yl)benzoate structure
886851-29-2 structure
Product Name:Ethyl 3-(1,3-thiazol-2-yl)benzoate
CAS No:886851-29-2
MF:C12H11NO2S
MW:233.286241769791
MDL:MFCD09064945
CID:719729
PubChem ID:24229479
Update Time:2025-06-08

Ethyl 3-(1,3-thiazol-2-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3-(2-thiazolyl)-, ethyl ester
    • Ethyl 3-(1,3-thiazol-2-yl)benzoate
    • Benzoic acid,3-(2-thiazolyl)-,ethyl ester
    • AS-9230
    • Ethyl3-(thiazol-2-yl)benzoate
    • CHEBI:194774
    • CS-0319222
    • J-520794
    • Ethyl 3-(thiazol-2-yl)benzoate
    • SCHEMBL5078585
    • FT-0751927
    • AKOS027314057
    • DTXSID90640196
    • MFCD09064945
    • 886851-29-2
    • DB-010385
    • MDL: MFCD09064945
    • Inchi: 1S/C12H11NO2S/c1-2-15-12(14)10-5-3-4-9(8-10)11-13-6-7-16-11/h3-8H,2H2,1H3
    • InChI Key: LHYDRQQHIJUWDE-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1C1=CC=CC(C(=O)OCC)=C1

Computed Properties

  • Exact Mass: 233.05104977g/mol
  • Monoisotopic Mass: 233.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.216
  • Melting Point: 50 °C
  • Boiling Point: 378.8°C at 760 mmHg
  • Flash Point: 182.9°C
  • Refractive Index: 1.578

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Amadis Chemical Company Limited
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(CAS:886851-29-2)Ethyl 3-(1,3-thiazol-2-yl)benzoate
Order Number:A1187171
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:02
Price ($):381.0
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Additional information on Ethyl 3-(1,3-thiazol-2-yl)benzoate

Ethyl 3-(1,3-thiazol-2-yl)benzoate (CAS No. 886851-29-2): A Comprehensive Overview

Ethyl 3-(1,3-thiazol-2-yl)benzoate, with the chemical formula C12H11NO2S, is a compound that has garnered significant attention in the field of pharmaceutical research and development. This organic molecule, identified by its CAS number 886851-29-2, belongs to the class of benzoate derivatives featuring a thiazole moiety. The unique structural attributes of this compound make it a promising candidate for various applications, particularly in the synthesis of bioactive molecules and the exploration of novel therapeutic agents.

The benzoate group in Ethyl 3-(1,3-thiazol-2-yl)benzoate contributes to its solubility and stability, which are critical factors in pharmaceutical formulations. Additionally, the presence of the thiazole ring introduces a sulfur atom that can participate in hydrogen bonding and other interactions with biological targets. These features have prompted researchers to investigate its potential role in drug design and development.

Recent studies have highlighted the significance of thiazole derivatives in medicinal chemistry due to their diverse biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 3-(1,3-thiazol-2-yl)benzoate, as a member of this class, has been explored for its possible pharmacological effects. For instance, research has suggested that it may interact with specific enzymes and receptors involved in disease pathways.

In the realm of drug discovery, Ethyl 3-(1,3-thiazol-2-yl)benzoate has been utilized as a scaffold for designing more complex molecules with enhanced bioactivity. The flexibility offered by the thiazole ring allows for structural modifications that can optimize binding affinity and selectivity. This has led to the development of novel compounds that are being evaluated in preclinical studies for their therapeutic potential.

The synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and high-pressure liquid chromatography (HPLC) have been instrumental in achieving high-quality results.

One of the most compelling aspects of Ethyl 3-(1,3-thiazol-2-yl)benzoate is its potential in modulating biological pathways associated with neurological disorders. Preliminary studies have indicated that it may interact with neurotransmitter systems, suggesting a possible role in treating conditions such as depression and anxiety. Further research is needed to elucidate its mechanism of action and to assess its safety profile in human trials.

The chemical properties of Ethyl 3-(1,3-thiazol-2-yl)benzoate also make it a valuable tool in chemical biology experiments. Its ability to form stable complexes with biological molecules allows researchers to study protein-ligand interactions at a molecular level. This has implications for understanding disease mechanisms and developing targeted therapies.

As our understanding of molecular interactions continues to evolve, compounds like Ethyl 3-(1,3-thiazol-2-yl)benzoate are expected to play an increasingly important role in drug discovery. The integration of computational methods with experimental approaches has accelerated the process of identifying promising candidates for further investigation. This synergy between chemistry and biology is driving innovation in the pharmaceutical industry.

The future prospects for Ethyl 3-(1,3-thiazol-2-yl)benzoate are bright, with ongoing research aimed at uncovering new applications and refining synthetic strategies. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical reality. By leveraging cutting-edge technologies and interdisciplinary approaches, we can harness the full potential of this remarkable compound.

In conclusion, Ethyl 3-(1,3-thiazol-2-yl)benzoate represents a significant advancement in medicinal chemistry. Its unique structure and versatile biological properties position it as a key player in the development of novel therapeutic agents. As research progresses, we can anticipate further discoveries that will expand its utility across multiple domains of healthcare and biotechnology.

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Amadis Chemical Company Limited
(CAS:886851-29-2)Ethyl 3-(1,3-thiazol-2-yl)benzoate
A1187171
Purity:99%
Quantity:5g
Price ($):381.0
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